molecular formula C11H15ClFNO2 B1433677 Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate hydrochloride CAS No. 1795534-67-6

Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate hydrochloride

Cat. No. B1433677
CAS RN: 1795534-67-6
M. Wt: 247.69 g/mol
InChI Key: UOXRVGVCLMANFH-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate hydrochloride” is a chemical compound. It is used in laboratory settings and for the synthesis of other substances .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate hydrochloride is a molecule that may be involved in various synthetic and structural applications. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, involves complex chemical reactions and this compound could potentially be used in related synthetic pathways. The study highlighted the challenges and developments in the synthesis of such compounds, emphasizing the need for practical, cost-effective, and safe methods for large-scale production (Qiu et al., 2009).

Chemosensors and Fluorophores

The chemical structure of this compound suggests it might have potential applications in the development of chemosensors. Compounds with similar structures have been used to detect various metal ions, anions, and neutral molecules, demonstrating high selectivity and sensitivity (Roy, 2021).

Drug Development and Anticancer Research

This compound, due to its unique structure, could be a precursor or a candidate for drug development, especially in the field of cancer treatment. The molecule's synthesis and its derivatives may provide insights into developing new drugs with antimetastatic properties. The attachment of different substituents can generate various structure–activity relationships, offering potential pathways for creating improved anticancer drugs (Liew et al., 2020).

Protein Design

The incorporation of fluorinated compounds into proteins to enhance stability and introduce novel properties is an emerging field. This compound, due to its fluorinated nature, may find applications in protein design, where the goal is to engineer proteins with enhanced stability and novel functionalities (Buer & Marsh, 2012).

Safety and Hazards

“Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate hydrochloride” may pose certain hazards. For instance, 4-Fluorobenzylamine, a related compound, is classified as a flammable liquid, corrosive to metals, and can cause severe skin burns and eye damage .

properties

IUPAC Name

methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c1-11(7-13,10(14)15-2)8-3-5-9(12)6-4-8;/h3-6H,7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXRVGVCLMANFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=C(C=C1)F)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate hydrochloride
Reactant of Route 2
Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate hydrochloride
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Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate hydrochloride
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Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate hydrochloride
Reactant of Route 5
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Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate hydrochloride
Reactant of Route 6
Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate hydrochloride

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